(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol
Description
(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring
Properties
IUPAC Name |
(2-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-18-13-7-6-9(16)8-11(13)14(17)10-4-2-3-5-12(10)15/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKVHUQRPRGNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(phenyl)methanol
- (5-Fluoro-2-methoxyphenyl)methanol
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
(2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties and applications compared to similar compounds .
Biological Activity
The compound (2-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C14H12BrF O2
- Molecular Weight : 305.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentration (MIC) values as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
| Bacillus subtilis | 8.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in light of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 7.5 |
| MDA-MB-231 (Breast cancer) | 6.0 |
| HeLa (Cervical cancer) | 9.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways associated with inflammation and cell growth.
Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its biological effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial tested the efficacy of the compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
